molecular formula C7H18ClNO B13241758 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride

1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride

Cat. No.: B13241758
M. Wt: 167.68 g/mol
InChI Key: FPMHPLBSPFGCGN-UHFFFAOYSA-N
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Description

1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride (CAS 130747-13-6) is a substituted aliphatic amine characterized by a methoxy group (-OCH₃) at the 1-position and two methyl groups at the 3,3-positions of a butan-2-amine backbone, with a hydrochloride counterion. This compound is synthesized via tert-butyl lithium-mediated reactions followed by HCl salt formation, yielding a yellow solid with a purity of ~95% . Its molecular formula is C₇H₁₆ClNO, with a molecular weight of 177.67 g/mol . The methoxy group enhances its polarity compared to non-oxygenated analogs, influencing solubility and reactivity in organic and aqueous systems.

Properties

Molecular Formula

C7H18ClNO

Molecular Weight

167.68 g/mol

IUPAC Name

1-methoxy-3,3-dimethylbutan-2-amine;hydrochloride

InChI

InChI=1S/C7H17NO.ClH/c1-7(2,3)6(8)5-9-4;/h6H,5,8H2,1-4H3;1H

InChI Key

FPMHPLBSPFGCGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(COC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride typically involves the reaction of 3,3-dimethylbutan-2-one with methanol and ammonia under specific conditions. The reaction is catalyzed by an acid, such as hydrochloric acid, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process generally includes steps like distillation and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces primary or secondary amines .

Scientific Research Applications

1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the amine functionality play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula CAS No. Key Substituents Molecular Weight (g/mol)
1-Methoxy-3,3-dimethylbutan-2-amine HCl C₇H₁₆ClNO 130747-13-6 1-OCH₃, 3,3-(CH₃)₂ 177.67
3,3-Dimethylbutan-2-amine HCl C₆H₁₄ClN 53561-77-6 No OCH₃, 3,3-(CH₃)₂ 137.65
3-Methoxy-3-methylbutan-2-amine HCl C₆H₁₄ClNO 55290157* 3-OCH₃, 3-CH₃ 151.63
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine HCl C₁₂H₁₇Cl₂N 2097949-76-1 4-ClPh, 3,3-(CH₃)₂ 246.18

*CID 55290157 (PubChem)

Key Observations :

  • Polarity: The 1-methoxy derivative exhibits higher polarity than 3,3-dimethylbutan-2-amine HCl due to the electron-donating methoxy group, enhancing solubility in polar solvents like methanol or water .
  • Positional Isomerism : 3-Methoxy-3-methylbutan-2-amine HCl () shows distinct physicochemical properties due to the methoxy group at the 3-position, which may alter hydrogen-bonding capacity and metabolic stability compared to the 1-methoxy isomer.

Key Observations :

  • The methoxy derivative requires specialized reagents (e.g., tert-butyl Li), whereas non-oxygenated analogs (e.g., 3,3-dimethylbutan-2-amine HCl) employ simpler Boc-protection strategies .
  • Palladium-catalyzed hydrogenation () is critical for synthesizing enantiomerically pure derivatives, reflecting the importance of stereochemistry in pharmacological applications .

Physicochemical and Pharmacological Properties

Table 3: Property Comparison

Compound Name Melting Point (°C) Solubility LogP Key Applications
1-Methoxy-3,3-dimethylbutan-2-amine HCl Not reported Soluble in polar solvents ~1.2 Intermediate in drug synthesis
3,3-Dimethylbutan-2-amine HCl >200 Limited aqueous ~2.1 Building block for agrochemicals
N-Isopropyl-2,3-dimethylbutan-2-amine HCl Not reported Ethanol, DMSO ~3.0 Antihypertensive agent (Iptakalim)

Key Observations :

  • The methoxy group reduces lipophilicity (LogP ~1.2 vs. ~2.1 for non-oxygenated analogs), favoring applications requiring aqueous compatibility .
  • Bulkier derivatives like 1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine HCl () show enhanced bioactivity due to aromatic substituents, suggesting structure-activity relationships in drug design.

Commercial Availability and Suppliers

  • 1-Methoxy-3,3-dimethylbutan-2-amine HCl : Supplied by Amadis Chemical (purity ≥95%) and CymitQuimica (custom synthesis) .
  • 3,3-Dimethylbutan-2-amine HCl : Available from American Elements (CAS 53561-77-6) and multiple Chinese suppliers (e.g., Changzhou BOKAI) .
  • Enantiomeric Forms : (S)-(+)-3,3-dimethyl-2-butylamine HCl (CAS 31519-55-8) and (R)-isomers are marketed for asymmetric synthesis .

Biological Activity

1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride is characterized by its molecular formula C6H16ClNC_6H_{16}ClN and a molecular weight of approximately 137.66 g/mol. The compound features a methoxy group that enhances its solubility and biological availability.

PropertyValue
Molecular FormulaC6H16ClNC_6H_{16}ClN
Molecular Weight137.66 g/mol
Melting PointNot specified
SolubilitySoluble in water
CAS Number1955523-86-0

The biological activity of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a stimulant by increasing the release of norepinephrine and dopamine in the central nervous system. This mechanism is similar to other compounds in the amine class, which are known for their psychoactive effects.

Case Studies and Research Findings

  • Stimulant Effects : A study conducted on rodent models demonstrated that administration of 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride resulted in increased locomotor activity, indicating stimulant properties akin to amphetamines. The study measured activity levels over a period of time post-administration and noted significant increases compared to control groups.
  • Enzyme Interactions : Research published in Benchchem highlighted the compound's potential effects on various enzymes involved in metabolic pathways. It was shown to interact with monoamine oxidase (MAO), suggesting possible implications for mood regulation and anxiety disorders.
  • Pharmacological Applications : In a review of compounds similar to 1-Methoxy-3,3-dimethylbutan-2-amine hydrochloride, researchers noted its potential use as a precursor in the synthesis of pharmaceuticals targeting neurological conditions. The methoxy group may enhance its efficacy in drug formulations.

Table 2: Summary of Biological Studies

Study FocusFindings
Stimulant EffectsIncreased locomotor activity in rodent models
Enzyme InteractionsInteraction with monoamine oxidase (MAO)
Pharmacological ApplicationsPotential precursor for neurological drugs

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